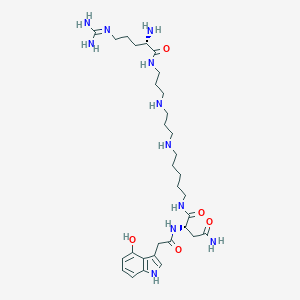
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one, commonly known as DMCHD, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. DMCHD is a ketone that has a unique chemical structure, making it an interesting compound for researchers to study. In
Mécanisme D'action
The mechanism of action of DMCHD is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the formation of amyloid-beta peptides. DMCHD may also have an effect on the expression of genes that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
DMCHD has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, DMCHD has been found to have an effect on the activity of enzymes that are involved in the metabolism of lipids and glucose. DMCHD may also have an effect on the expression of genes that are involved in the regulation of blood pressure and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMCHD in lab experiments include its well-established synthesis method, its high purity, and its potential applications in the study of neurodegenerative diseases. However, there are also limitations to using DMCHD in lab experiments. For example, the mechanism of action of DMCHD is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are many potential future directions for research on DMCHD. One area of research could focus on the development of DMCHD-based drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another area of research could focus on the development of new synthesis methods for DMCHD that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of DMCHD and its potential applications in the field of scientific research.
Conclusion:
In conclusion, DMCHD is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. DMCHD has been found to have anti-inflammatory and antioxidant properties, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of DMCHD and its potential applications in the field of scientific research.
Méthodes De Synthèse
DMCHD can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexanone with ethylmagnesium bromide, followed by the addition of acetic acid. The final product is obtained through a purification process that involves the use of a chromatography column. The synthesis method of DMCHD is well-established, and the compound can be produced in large quantities with high purity.
Applications De Recherche Scientifique
DMCHD has been found to have potential applications in the field of scientific research. One of the most promising areas of research is in the study of Alzheimer's disease. DMCHD has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. DMCHD has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other neurodegenerative diseases.
Propriétés
Numéro CAS |
121637-55-6 |
|---|---|
Nom du produit |
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2,3-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-4-6-10(8(7)2)9(3)11/h7H,4-6H2,1-3H3 |
Clé InChI |
OOVPGFXHNYHPKH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C)C(=O)C |
SMILES canonique |
CC1CCCC(=C1C)C(=O)C |
Synonymes |
Ethanone, 1-(2,3-dimethyl-1-cyclohexen-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



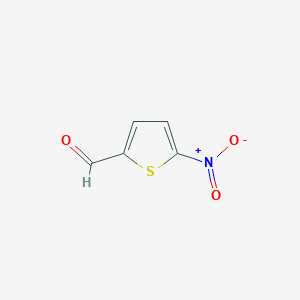
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

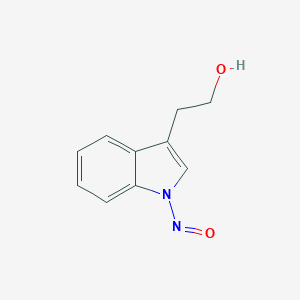
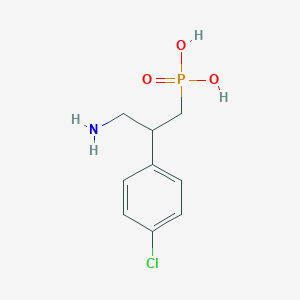
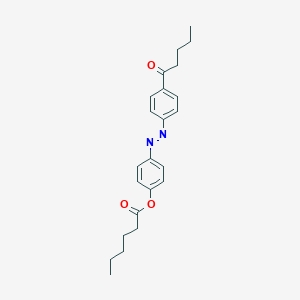
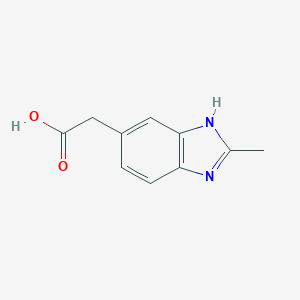
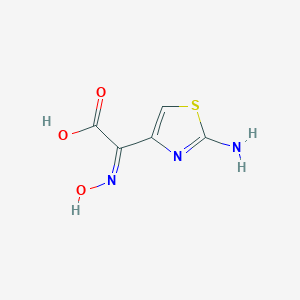
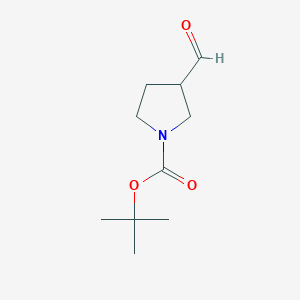
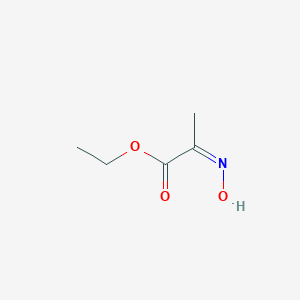
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
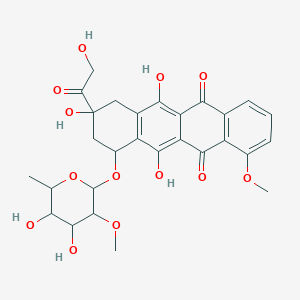
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
